Leucyl-phenylalanine amide

Description

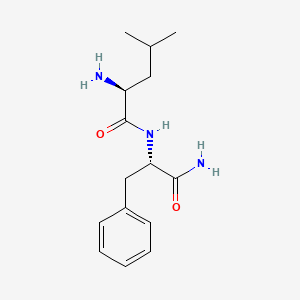

Structure

2D Structure

3D Structure

Properties

CAS No. |

38678-60-3 |

|---|---|

Molecular Formula |

C15H23N3O2 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |

InChI Key |

HVNQCDIUFGAINF-STQMWFEESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Appearance |

Solid powder |

Other CAS No. |

38678-60-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |

Origin of Product |

United States |

Synthetic Methodologies for Leucyl Phenylalanine Amide and Its Analogues

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and purely enzymatic methods offer significant advantages over traditional chemical synthesis, particularly in terms of stereoselectivity and sustainability. rsc.org These green chemistry approaches utilize enzymes as catalysts for key steps, such as amide bond formation and the synthesis of chiral precursors. rsc.org

The formation of the amide bond between leucine (B10760876) and phenylalanine can be efficiently catalyzed by enzymes, avoiding harsh chemical reagents and protecting group strategies. nih.govnih.gov Nature employs several classes of enzymes for this purpose.

Ligases and Synthetases: Nonribosomal peptide synthetases (NRPSs) are modular enzymes that build peptides in a stepwise fashion. A key component is the adenylation (A) domain, which selects and activates a specific amino acid by converting it to an aminoacyl-adenylate (aminoacyl-AMP) intermediate using ATP. manchester.ac.uk The A-domain of tyrocidine synthetase 1 (TycA-A), for instance, naturally activates L-phenylalanine. nih.govnih.govresearchgate.net This activated species can then react with a nucleophile, such as the amino group of leucine or leucinamide, to form the dipeptide. nih.govmanchester.ac.uk This method has been shown to be effective for creating dipeptides and other amides. nih.govnih.gov

Proteases (in reverse): Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions (e.g., low water content, high substrate concentration). Thermolysin, a metalloendopeptidase, is particularly suitable as it recognizes and cleaves peptide bonds on the N-terminal side of large hydrophobic amino acids like leucine and phenylalanine. mdpi.com By manipulating reaction equilibria, it can catalyze the formation of the leucyl-phenylalanine bond.

| Enzyme Class | Example | Mechanism | Relevance to Leucyl-phenylalanine Amide |

| Synthetase (A-Domain) | Tyrocidine Synthetase 1 (TycA-A) | ATP-dependent activation of an amino acid to an acyl-adenylate intermediate. manchester.ac.uk | Directly activates L-phenylalanine for subsequent reaction with a leucine-derived nucleophile. nih.govnih.gov |

| Protease (Hydrolase) | Thermolysin | Reversible hydrolysis/synthesis of peptide bonds involving hydrophobic residues. mdpi.com | Catalyzes the direct ligation of leucine and phenylalanine residues. mdpi.com |

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Enzymatic synthesis provides an excellent route to optically pure L-leucine and L-phenylalanine from inexpensive achiral precursors.

Amino acid dehydrogenases (AADHs) are a key class of enzymes for this purpose. They catalyze the stereoselective reductive amination of α-keto acids to produce the corresponding L-amino acids. Phenylalanine dehydrogenase (PhD) and Leucine dehydrogenase (LeuDH) are highly specific enzymes that convert phenylpyruvate and α-ketoisocaproate, respectively, into L-phenylalanine and L-leucine with high yields and enantiomeric excess often exceeding 99%. semanticscholar.orgresearchgate.netacs.org These reactions require a cofactor, typically NADH, which is regenerated in the cell or through a coupled enzymatic system, such as one using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). researchgate.netrsc.org

| Enzyme | Substrate (α-keto acid) | Product (L-amino acid) | Stereoselectivity |

| Phenylalanine Dehydrogenase (PhD) | Phenylpyruvate | L-phenylalanine | High (e.g., >99% e.e.) semanticscholar.org |

| Leucine Dehydrogenase (LeuDH) | α-Ketoisocaproate | L-leucine | High (e.g., >99% e.e.) researchgate.net |

A potential cascade could begin with the stereoselective synthesis of the two required amino acids. researchgate.net For example, two separate dehydrogenase enzymes, LeuDH and PhD, could convert their respective α-keto acid substrates into L-leucine and L-phenylalanine. semanticscholar.orgresearchgate.net This could be followed by a ligase-catalyzed reaction to form the dipeptide acid, L-leucyl-phenylalanine. A final enzymatic or chemical step would be required to amidate the C-terminus.

Alternatively, a more integrated cascade could involve the enzymatic synthesis of L-phenylalanine and L-leucinamide separately. An enzyme like an L-amidase could be used to produce L-leucinamide from a racemic mixture via dynamic kinetic resolution. frontiersin.org Subsequently, an enzyme like the TycA-A domain could activate the L-phenylalanine, which then reacts with the enzymatically-produced L-leucinamide to directly yield the final product, L-leucyl-phenylalanine amide. nih.govmanchester.ac.uk The design of such cascades requires careful consideration of enzyme compatibility, substrate and product inhibition, and optimal reaction conditions for each step. nih.gov

Structural and Conformational Analysis of Leucyl Phenylalanine Amide

Spectroscopic Characterization

Spectroscopic methods provide detailed insights into the molecular structure and dynamics of Leucyl-phenylalanine amide in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. Both ¹H and ¹³C NMR are utilized to obtain detailed information about the individual atoms and their connectivity within the this compound molecule.

In ¹H NMR spectroscopy, the chemical shifts of the amide protons are particularly sensitive to the local chemical environment and hydrogen bonding, providing valuable information about the peptide's secondary structure. The coupling constants between adjacent protons (³J-coupling) can be used to determine torsional angles along the peptide backbone, further defining its conformation. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are employed to establish through-bond and through-space correlations between protons, respectively, which helps in the complete assignment of the proton resonances and provides distance restraints for structure calculation. steelyardanalytics.com

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. steelyardanalytics.com The chemical shifts of the carbonyl carbons are indicative of the secondary structure, with different chemical shift ranges corresponding to α-helical, β-sheet, or random coil conformations. The chemical shifts of the α- and β-carbons of the leucine (B10760876) and phenylalanine residues are also sensitive to the local conformation. illinois.edu While ¹³C NMR spectra are often acquired with proton decoupling to simplify the spectrum to single peaks for each carbon, this removes the multiplicity information. youtube.com

Interactive Data Table: Representative NMR Chemical Shifts for Dipeptides

This table provides typical chemical shift ranges for protons and carbons found in dipeptides like this compound. Note that specific values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Amide (NH) | 7.5 - 8.5 |

| ¹H | α-CH | 3.5 - 4.5 |

| ¹H | Leucine side chain (β-CH₂, γ-CH, δ-CH₃) | 0.8 - 1.8 |

| ¹H | Phenylalanine side chain (β-CH₂) | 2.8 - 3.2 |

| ¹H | Phenylalanine aromatic ring | 7.0 - 7.5 |

| ¹³C | Carbonyl (C=O) | 170 - 175 |

| ¹³C | α-C | 50 - 60 |

| ¹³C | Leucine side chain | 20 - 40 |

| ¹³C | Phenylalanine side chain (β-C) | ~38 |

| ¹³C | Phenylalanine aromatic ring | 125 - 140 |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the secondary structure of peptides by probing the vibrations of the amide bonds. nih.gov

Infrared (IR) Spectroscopy: The amide group gives rise to several characteristic absorption bands in the IR spectrum. The most informative of these are the Amide I and Amide II bands. nih.gov The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide backbone. nih.gov The exact frequency of this band is highly sensitive to the secondary structure of the peptide. For instance, β-sheet structures typically show a strong Amide I band around 1630 cm⁻¹, while α-helices absorb at around 1655 cm⁻¹. The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com Its frequency is also dependent on the peptide's conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Amide I band is also prominent in Raman spectra and its position is similarly indicative of secondary structure. umich.edu The Amide III band, which appears in the 1250-1350 cm⁻¹ region, is a complex mix of C-N stretching, N-H bending, and other vibrations. nih.gov While weaker in the IR spectrum, it is often more clearly resolved in the Raman spectrum and can be a useful indicator of conformation. The phenylalanine side chain also produces a strong and characteristic Raman signal around 1004 cm⁻¹, which can be used as an internal standard. umich.edu

Interactive Data Table: Key Vibrational Bands for Amide Bonds in Peptides

This table summarizes the characteristic vibrational frequencies for different secondary structures observed in IR and Raman spectroscopy.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Predominant Motion | Structural Sensitivity |

| Amide I | 1600 - 1700 | C=O stretch | Highly sensitive to secondary structure |

| Amide II | 1510 - 1580 | N-H bend, C-N stretch | Sensitive to secondary structure |

| Amide III | 1250 - 1350 | C-N stretch, N-H bend | Useful conformational marker |

Crystallographic Studies of Related Dipeptide Amides

While a crystal structure for this compound itself may not be readily available, X-ray crystallography of closely related dipeptide amides provides invaluable insights into the likely solid-state conformation and intermolecular interactions of this compound. These studies reveal detailed information about bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Furthermore, the side chains of the amino acid residues also adopt specific conformations, which are influenced by steric and electronic factors. In the case of this compound, the bulky isobutyl side chain of leucine and the aromatic phenyl side chain of phenylalanine will have preferred orientations to minimize steric hindrance. The analysis of crystal structures of similar dipeptides allows for the construction of reliable molecular models of this compound. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound, in this case, this compound, and evaluating the impact of these changes on its biological activity. These studies are crucial for understanding which parts of the molecule are essential for its function and for designing more potent and selective analogues.

For this compound, SAR studies have explored modifications at several positions, including the N-terminus, the C-terminus, and the side chains of both the leucine and phenylalanine residues. For instance, constraining the peptide backbone through cyclization or methylation has been shown to improve metabolic stability and cell permeability. nih.gov

Modifications to the phenylalanine ring, such as the introduction of substituents, can influence the molecule's interaction with its biological target. nih.gov The nature and position of these substituents can affect the electronic properties and steric bulk of the aromatic ring, leading to changes in binding affinity. Similarly, alterations to the leucine side chain can impact the hydrophobic interactions that are often important for ligand-receptor binding.

The data from these studies are often compiled into tables to visualize the relationship between structural changes and biological activity. This allows for the identification of key structural features required for activity and provides a rational basis for the design of new, improved analogues. mdpi.com

Interactive Data Table: Illustrative SAR of this compound Analogues

This hypothetical table demonstrates how SAR data might be presented. The activity is represented qualitatively for illustrative purposes.

| Analogue | Modification | Relative Activity |

| This compound | Parent Compound | +++ |

| N-Methyl-Leucyl-phenylalanine amide | N-methylation of Leucine | ++ |

| Leucyl-(4-fluoro)phenylalanine amide | Fluorination of Phenylalanine ring | ++++ |

| Alanyl-phenylalanine amide | Leucine replaced by Alanine | + |

| Leucyl-phenylalanine | C-terminal amide replaced by carboxylic acid | +/- |

Molecular Interactions and Receptor Pharmacology

Ligand-Receptor Binding Mechanisms (Inferred from fMLP and Related Peptides)

The interaction between a ligand like leucyl-phenylalanine amide and its receptor is a highly specific process governed by the three-dimensional structures of both the peptide and the receptor's binding pocket. Insights from studies on fMLP and analogous peptides provide a robust framework for understanding these binding mechanisms.

The primary targets for fMLP and related peptides are the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) crucial in the innate immune system. In humans, this family consists of three main subtypes: FPR1, FPR2 (also known as formyl peptide receptor-like 1 or FPRL1), and FPR3 (also known as formyl peptide receptor-like 2 or FPRL2). These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where they play a critical role in mediating chemotaxis towards sites of bacterial infection or tissue damage nih.govnih.govwikipedia.org.

FPR1: This receptor exhibits a high affinity for N-formylated peptides, such as fMLP, which are produced by bacteria or released from mitochondria of damaged host cells nih.govnih.govguidetopharmacology.org. The potent interaction between fMLP and FPR1 triggers a cascade of pro-inflammatory responses, including directed cell movement (chemotaxis), degranulation, and the production of reactive oxygen species (superoxide anion generation) to combat pathogens nih.govscienceopen.com.

FPR2/FPRL1: While sharing significant sequence homology with FPR1, FPR2 displays a broader ligand specificity and generally a lower affinity for fMLP nih.govdoi.org. However, it interacts with a diverse array of ligands, including other formylated peptides, non-formylated peptides, and lipids nih.govguidetopharmacology.orgnih.gov. This promiscuity suggests that FPR2 may have a more varied role in modulating inflammatory and immune responses.

FPR3/FPRL2: The functional role of FPR3 is the least understood of the three subtypes. It is reported to bind to some formylated peptides, but its expression levels and signaling functions are not as well-characterized as those of FPR1 and FPR2 guidetopharmacology.org.

Given the structural similarity of this compound to the core structure of fMLP, it is highly probable that it also interacts with these FPR subtypes, with varying affinities and specificities.

The binding affinity and specificity of peptides to FPRs are determined by their specific amino acid sequence and modifications. For instance, the N-formyl group on fMLP is a critical determinant for its high-affinity binding to FPR1 nih.govnih.gov. While this compound lacks this formyl group, its dipeptide structure still allows for potential interactions with the receptor binding pocket.

Studies on various formyl peptides have revealed that the composition and length of the peptide chain significantly influence receptor interaction. For example, FPR2 shows a preference for longer peptides compared to FPR1 nih.govnih.gov. The C-terminal amino acids of the peptide are particularly important for binding to FPR2. Peptides with a negatively charged C-terminus tend to have weaker interactions with FPR2, a phenomenon attributed to repulsive forces within the receptor's binding pocket nih.govnih.gov. Conversely, FPR1 is less sensitive to the charge of the C-terminal residue nih.govnih.gov. This suggests that the amide group at the C-terminus of this compound could play a significant role in its binding affinity and selectivity for different FPR subtypes.

| Peptide | Receptor Subtype | Key Binding Determinants | Relative Affinity |

|---|---|---|---|

| fMLP | FPR1 | N-formyl group, tripeptide length | High |

| fMLP | FPR2/FPRL1 | N-formyl group | Low |

| Longer Formyl Peptides (e.g., pentapeptides) | FPR2/FPRL1 | Peptide length, C-terminal amino acid composition | Higher than fMLP |

| This compound (inferred) | FPR1, FPR2/FPRL1 | Dipeptide core, C-terminal amide group | To be determined |

In the absence of crystal structures for the FPRs, our understanding of the structural basis for ligand recognition has been significantly advanced through site-directed mutagenesis and molecular dynamics simulations nih.govresearchgate.net. These studies have identified key amino acid residues within the transmembrane domains of FPR1 and FPR2 that are crucial for binding fMLP and related peptides.

For FPR1, several charged amino acid residues, including Arg84, Lys85, Arg205, and Asp284, have been identified as essential for high-affinity fMLP binding nih.gov. Molecular dynamics simulations suggest that the binding of fMLP disrupts an electrostatic interaction, or "salt bridge," between Lys85 and Asp284, which is thought to be a key step in receptor activation nih.gov. The hydrophobic side chains of the leucine (B10760876) and phenylalanine residues in fMLP are believed to interact with hydrophobic pockets within the receptor doi.orgplos.org.

In contrast, the binding pocket of FPR2 has distinct features. A key residue, Asp281 in FPR2, introduces a negative charge that is absent in the corresponding position in FPR1 nih.govnih.gov. This negative charge is thought to be responsible for the lower affinity of FPR2 for peptides with negatively charged C-termini and its preference for peptides with positively charged residues in that position nih.govnih.gov.

Based on these findings, it can be inferred that the leucine and phenylalanine side chains of this compound would likely engage with the hydrophobic pockets of the FPRs. The nature of the interaction of the amide group with the specific residues in the binding pocket would be a critical determinant of its binding affinity and its ability to activate the receptor.

Downstream Signaling Pathways Induced by Related Peptide Amides

The binding of a peptide agonist to an FPR initiates a series of intracellular events that ultimately lead to a cellular response. As GPCRs, the FPRs transduce the extracellular signal of ligand binding into intracellular signals through the activation of heterotrimeric G proteins and subsequent engagement of various effector enzymes.

FPRs are classic examples of GPCRs that couple to inhibitory G proteins (Gi) nih.gov. Upon agonist binding, the receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G protein. This catalyzes the exchange of GDP for GTP on the Gα subunit of the G protein, leading to its activation and dissociation from the Gβγ dimer researchgate.netnih.gov. Both the Gα-GTP and the Gβγ subunits can then interact with and modulate the activity of downstream effector proteins researchgate.netnih.gov. This G protein activation is the pivotal first step in the intracellular signaling cascade.

The specific intracellular loops of the FPRs are crucial for their effective coupling to G proteins. Peptides derived from the second intracellular loop and the C-terminal tail of the receptor have been shown to be important for this interaction researchgate.net.

Following G protein activation, one of the major downstream signaling pathways engaged by FPRs is the phosphoinositide signaling pathway. This involves the activation of two key enzymes: Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) nih.govnih.govmdpi.com.

Phospholipase C (PLC): The Gβγ subunits released from the activated G protein can directly activate PLC-β isoforms researchgate.netacs.org. Activated PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.orgacs.org. IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol acs.org. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) isoforms, which in turn phosphorylate a variety of cellular proteins to mediate responses such as degranulation and superoxide (B77818) production nih.govnih.gov.

Phosphoinositide 3-kinase (PI3K): FPR activation also leads to the stimulation of PI3K, which phosphorylates phosphoinositides in the plasma membrane to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) nih.govmdpi.com. PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, most notably the protein kinase Akt (also known as protein kinase B or PKB) nih.govmdpi.com. The recruitment of Akt to the membrane leads to its activation, and activated Akt then phosphorylates a wide range of substrates involved in cell survival, proliferation, and migration nih.govresearchgate.net.

| Signaling Component | Activation Mechanism | Key Downstream Effectors/Events | Cellular Response |

|---|---|---|---|

| G Protein (Gi) | Ligand-bound FPR acts as a GEF | Dissociation into Gα-GTP and Gβγ subunits | Initiation of intracellular signaling |

| Phospholipase C (PLC) | Activated by Gβγ subunits | Hydrolysis of PIP2 to IP3 and DAG; Ca2+ release; PKC activation | Degranulation, superoxide production |

| Phosphoinositide 3-kinase (PI3K) | Activated upon receptor stimulation | Production of PIP3; recruitment and activation of Akt/PKB | Cell survival, proliferation, migration |

Protein Kinase Cascades (PKC, MAPK, Akt, TK)

The binding of N-formylmethionyl-leucyl-phenylalanine to its G protein-coupled receptors initiates a complex network of intracellular signaling pathways, prominently featuring several protein kinase cascades. These cascades are essential for translating the external chemotactic signal into a coordinated cellular response.

Protein Kinase C (PKC): The activation of PKC is a significant event in fMLP signaling. Studies have shown that fMLP-induced activation of macrophages can be inhibited by PKC inhibitors, suggesting a direct role for this kinase family in the cellular response. nih.gov In rat neutrophils, the phosphorylation of p38 MAPK, a downstream target, is attenuated by a Ca2+-dependent PKC inhibitor, further cementing the role of specific PKC isoforms in this pathway. nih.gov Furthermore, the modulation of fMLP-induced calcium signals in human neutrophils is influenced by PKC; its activation can inhibit the calcium increase, while its inactivation can augment it. nih.gov

Mitogen-Activated Protein Kinase (MAPK): Formyl peptide receptor activation leads to the engagement of multiple MAPK cascades, including extracellular signal-regulated kinases (ERKs), N-terminal kinases (JNKs), and p38 MAPK. nih.gov In rat neutrophils, fMLP stimulates the phosphorylation of p38 MAPK through a pathway dependent on a pertussis toxin-sensitive G protein, nonreceptor tyrosine kinase, and phospholipase C/Ca2+. nih.gov Activation of p38 MAPK is considered necessary for the fMLP-stimulated respiratory burst, a key function of neutrophils. nih.gov Similarly, in monocytes, fMLP strongly stimulates the activation of ERK1/2. nih.gov

Akt (Protein Kinase B): The serine/threonine kinase Akt is another critical component of the fMLP signaling network. In human monocytes, fMLP robustly stimulates the activation of Akt. This activation occurs through a pathway involving RhoA-GTPase and is mediated by the formylpeptide receptor-like 1 (FPRL1/FPR2). nih.gov

Tyrosine Kinase (TK): Tyrosine phosphorylation is an early and crucial signaling event in leukocyte responses to fMLP. nih.gov The activation of macrophages by fMLP involves protein tyrosine kinases (PTKs), as demonstrated by the downregulation of tumoricidal activity in the presence of PTK inhibitors like genistein (B1671435) and lavendustin A. nih.govresearchgate.net In neutrophils, fMLP-induced p38 MAPK activation is dependent on a nonreceptor tyrosine kinase. nih.gov Furthermore, specific tyrosine kinases, such as Bruton's tyrosine kinase (Btk) from the Tec family, have been implicated in fMLP-induced chemotaxis and intracellular calcium increase. nih.gov

Table 1: Key Protein Kinases in fMLP Signaling

| Kinase Family | Specific Kinase(s) | Cell Type(s) | Downstream Effect(s) | Reference(s) |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Ca2+-dependent PKC | Rat Neutrophils, Murine Macrophages | p38 MAPK activation, Macrophage activation, Modulation of Ca2+ signal | nih.govnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) | p38 MAPK, ERK1/2, JNKs | Rat Neutrophils, HL-60 Granulocytes, Monocytes | Respiratory burst, General cellular activation | nih.govnih.govnih.gov |

| Akt (Protein Kinase B) | Akt | Human Monocytes | Cellular activation via RhoA-GTPase pathway | nih.gov |

| Tyrosine Kinase (TK) | Nonreceptor TK, Btk | Rat Neutrophils, Murine Macrophages | p38 MAPK activation, Macrophage activation, Chemotaxis | nih.govnih.govnih.gov |

Intracellular Calcium Mobilization

A hallmark of fMLP-induced cell activation is a rapid and significant increase in the concentration of intracellular free calcium ([Ca2+]i). nih.gov This calcium signal is a critical second messenger that regulates numerous cellular processes, including chemotaxis and degranulation. nih.govnih.gov

The fMLP-induced [Ca2+]i signal is biphasic, consisting of an initial, transient rise followed by a sustained phase of elevated calcium levels. nih.gov The initial peak is primarily due to the release of calcium from intracellular stores. This release is mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+. nih.govnih.gov The essential role of PLC is demonstrated by the fact that its inhibition abolishes the fMLP-induced calcium release. nih.gov

The sustained phase of the calcium signal is dependent on the influx of extracellular calcium through the plasma membrane. nih.gov The removal of external calcium or the addition of blockers like La3+ can significantly decrease this phase of the signal. nih.gov This influx is thought to be initiated by the depletion of the intracellular stores, a process known as store-operated calcium entry (SOCE). In macrophages, fMLP-dependent responses rely on both the increase in intracellular calcium concentration and a subsequent hyperpolarization of the cell membrane, which amplifies the driving force for Ca2+ entry. nih.gov The entire process, from receptor binding to calcium mobilization, is dependent on the activation of a pertussis toxin-sensitive G protein. nih.gov

Table 2: Components of fMLP-Induced Calcium Mobilization

| Component | Role | Mechanism | Reference(s) |

|---|---|---|---|

| Phospholipase C (PLC) | Key enzyme for Ca2+ release | Generates IP3, which triggers Ca2+ release from intracellular stores. | nih.govnih.gov |

| Intracellular Stores (ER) | Source of initial Ca2+ peak | Release stored Ca2+ in response to IP3 binding. | nih.gov |

| Extracellular Ca2+ Influx | Sustained Ca2+ signal | Enters the cell through plasma membrane channels, likely via SOCE. | nih.gov |

| G protein (Pertussis toxin-sensitive) | Initial signal transducer | Couples the fMLP receptor to downstream effectors like PLC. | nih.gov |

| Protein Kinase C (PKC) | Modulator | Can inhibit or augment the [Ca2+]i increase. | nih.gov |

Biological Activities and Cellular Responses in Research Models

Immunomodulatory Roles (Inferred from fMLP Studies)

The immunomodulatory activities of Leucyl-phenylalanine amide are largely understood through the extensive research conducted on fMLP, a powerful chemoattractant for phagocytic leukocytes.

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-established potent chemoattractant that induces the directional migration of leukocytes, such as neutrophils and macrophages, towards sites of inflammation or infection. This process, known as chemotaxis, is a critical component of the innate immune response. The interaction of fMLP with its specific G protein-coupled receptors on the surface of these immune cells initiates a signaling cascade that leads to cellular polarization and movement along the chemoattractant gradient.

Research has demonstrated that the chemotactic signal induced by fMLP can override signals from other chemoattractants like C5a, IL-8, and LTB4, highlighting its dominant role in guiding neutrophils. The underlying mechanism involves the activation of pathways such as p38/MAPK, which are crucial for the cytoskeletal rearrangements necessary for cell motility.

Table 1: Research Findings on fMLP-Induced Leukocyte Chemotaxis

| Finding | Research Model | Reference |

|---|---|---|

| fMLP acts as a potent chemoattractant for polymorphonuclear leucocytes. | In vitro and in vivo models | Not specified |

| The chemotactic signal from fMLP can dominate over other chemoattractants. | Human neutrophils | Not specified |

Beyond guiding their migration, fMLP also activates phagocytic cells, preparing them to engulf and destroy pathogens. This activation enhances the phagocytic capacity of neutrophils, monocytes, and macrophages. Studies have shown that fMLP stimulation leads to a dose-dependent increase in the phagocytosis of opsonized bacteria. This process is mediated through formyl peptide receptors (FPRs) and results in the upregulation of other receptors involved in phagocytosis, such as complement receptors 1 and 3, and FCγ receptor I on neutrophils. The activation of these phagocytic cells is a key step in the clearance of pathogens and cellular debris.

In some insect species, fMLP has also been observed to activate hemocyte phagocytosis, suggesting a conserved role for this signaling pathway across different phyla. This activation in insect hemocytes was shown to be inhibitable by Pertussis toxin, indicating the involvement of a G protein-coupled receptor similar to that in mammals.

Table 2: Effects of fMLP on Phagocytic Cell Activation

| Cell Type | Observed Effect | Key Findings |

|---|---|---|

| Human Neutrophils | Enhanced phagocytosis of bacteria | Upregulation of complement and FCγ receptors. |

Upon activation by fMLP, neutrophils release the contents of their granules, a process known as degranulation, and generate a burst of reactive oxygen species (ROS) in what is termed an oxidative burst. These actions are critical for killing invading microorganisms. The release of enzymes from both azurophilic and specific granules is a well-documented response to fMLP stimulation. Furthermore, fMLP is a potent inducer of the respiratory burst, leading to the production of superoxide (B77818) anions and other ROS through the activation of the NADPH oxidase enzyme complex.

Studies have shown that the concentration of fMLP can differentially regulate these responses, with chemotaxis being initiated at lower concentrations than the oxidative burst. This hierarchical response ensures that neutrophils first migrate to the site of infection before unleashing their potent antimicrobial mechanisms. The signaling pathways involved in these processes are complex and include the activation of protein kinase C and mitogen-activated protein kinases.

Table 3: fMLP-Induced Granule Release and Oxidative Burst

| Cellular Response | Key Mediators | Regulatory Factors |

|---|---|---|

| Granule Enzyme Release | Azurophilic and specific granules | fMLP concentration, other signaling molecules (e.g., cytochalasin D) |

The process of leukocyte migration to inflammatory sites requires their adhesion to the vascular endothelium. While fMLP is a potent activator of this process, research into the direct modulation of adhesion molecules by this compound itself is more specific. A study on a substance P-derived tetrapeptide, phenylalanine-glycine-leucine-methionine-amide (FGLM-NH2), which shares structural similarities, demonstrated an upregulation of integrin α5 expression in human corneal epithelial cells. nih.gov This upregulation was synergistic with insulin-like growth factor-1 and led to increased cell adhesion to the fibronectin matrix. nih.gov This suggests that this compound and its derivatives may play a role in modulating cell adhesion through the regulation of integrin expression.

Integrins are a family of cell adhesion molecules crucial for cell-matrix and cell-cell interactions. nih.gov The ability of a this compound-containing peptide to increase the expression of these receptors points to a potential mechanism by which it could influence cellular adhesion in various physiological and pathological contexts.

Role in the Synthesis of Biologically Active Compounds (e.g., Gamma-Secretase Inhibitors)

This compound serves as a crucial intermediate in the chemical synthesis of more complex, biologically active molecules. Notably, it is utilized in the production of γ-secretase inhibitors. Gamma-secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β peptides. The development of inhibitors for this enzyme is a significant area of pharmaceutical research, and this compound provides a key building block for the creation of these potential therapeutic agents.

Potential Biological Functions of Modified this compound Derivatives

The modification of the this compound structure has led to the development of derivatives with a wide range of biological activities. The synthesis of various amide derivatives has been a fruitful area of research, yielding compounds with potential therapeutic applications.

For instance, the synthesis of phenylalanine amides has produced compounds with activity against Mycobacterium abscessus and other mycobacteria. nih.gov These derivatives demonstrate that modifications to the core structure can impart specific antimicrobial properties. Other research has focused on creating amide derivatives with antiproliferative activity against various cancer cell lines. mdpi.com The biological activity of these modified compounds is often highly dependent on the nature and position of the substituted chemical groups. The versatility of the amide linkage allows for the generation of large libraries of compounds for screening for various biological effects, including antimicrobial and anticancer activities. sphinxsai.comresearchgate.net

Enzyme Inhibition Properties

While specific enzyme inhibition studies on this compound are not extensively detailed in the available research, a class of its analogues, the Nα-Aroyl-N-Aryl-Phenylalanine Amides (AAPs), has been identified as potent inhibitors of a key bacterial enzyme. nih.gov

Targeting Mycobacterial RNA Polymerase:

Research has shown that AAPs are effective antimycobacterial agents that specifically target the DNA-directed RNA polymerase (RNAP) in mycobacteria. nih.gov This inhibition is significant because RNAP is a crucial enzyme for bacterial transcription and survival. The mechanism of action of AAPs is noteworthy as they are reported to bind to a novel site on the RNAP, distinct from that of rifamycins, a major class of antibiotics that also target this enzyme. rutgers.edu This suggests a low probability of cross-resistance with existing rifamycin-resistant strains of mycobacteria, making AAPs a promising class of compounds for further investigation in the development of new antitubercular drugs. nih.gov

Immune System Modulation

The N-formylated tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), which shares structural similarities with this compound, is a well-documented modulator of the immune system. nih.govwikipedia.org fMLP is recognized as a potent chemoattractant for polymorphonuclear leukocytes (PMNs) and an activator of macrophages. wikipedia.org

Pro-inflammatory Responses:

fMLP is known to induce a variety of cellular responses associated with inflammation. nih.gov In research models using human peripheral blood mononuclear cells (PBMCs), fMLP has been shown to induce the secretion of pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Furthermore, it can enhance the secretion of these cytokines when induced by lipopolysaccharide (LPS). nih.gov The induction of these cytokines by fMLP appears to be mediated through a G-protein coupled receptor, as the response can be abolished by pertussis toxin. nih.gov

The main cellular responses elicited by fMLP in granulocytes include:

Cell polarization nih.gov

Generation of reactive oxygen species nih.gov

Production of arachidonic acid metabolites nih.gov

Release of lysosomal enzymes nih.gov

These actions are part of the innate immune system's initial defense against bacterial invasion. wikipedia.org fMLP and other N-formylated peptides are released by bacteria and act as signals to attract and activate leukocytes at the site of infection. wikipedia.org

Antimycobacterial Activity of Analogues (e.g., Nα-Aroyl-N-Aryl-Phenylalanine Amides)

A significant area of research has been the investigation of Nα-Aroyl-N-Aryl-Phenylalanine Amides (AAPs) as potent antimycobacterial agents. nih.gov These analogues of this compound have demonstrated promising activity against Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM). nih.govresearchwithnj.com

Broad-Spectrum Activity:

Studies have demonstrated that AAPs exhibit significant in vitro activity against a range of mycobacterial species, including common NTM pathogens from the M. abscessus and M. avium complexes. researchwithnj.comnih.gov The hit compound MMV688845 is one such AAP that has been a focus of research. researchwithnj.comnih.gov Variations in the activity of different AAPs have been observed against different NTM species, with some showing high susceptibility while others display resistance. researchwithnj.comnih.gov

The antimycobacterial efficacy of AAPs is attributed to their ability to inhibit the mycobacterial RNA polymerase. nih.govrutgers.edu This targeted action, combined with their potent in vitro activity, highlights the potential of AAPs as a foundation for the development of new treatments for tuberculosis and NTM infections. researchwithnj.com

In Vitro Antimycobacterial Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides (AAPs)

| Mycobacterial Species | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.78 µg/mL |

| Mycobacterium avium | 0.39 µg/mL |

| Mycobacterium abscessus | 3.13 µg/mL |

Data sourced from research on the in vitro antibacterial activity of AAPs. rutgers.edu

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC) Techniques

Liquid chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures based on the differential partitioning of analytes between a stationary phase and a mobile phase. For a dipeptide amide like Leucyl-phenylalanine amide, reversed-phase chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC) has long been a fundamental tool for the separation and analysis of peptides. wikipedia.org Reversed-phase HPLC (RP-HPLC) is the most widely employed mode for peptide separations, utilizing a nonpolar stationary phase (often C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. wikipedia.orgnih.gov The separation is based on the hydrophobic character of the peptide; this compound, with its leucine (B10760876) and phenylalanine residues, exhibits significant hydrophobicity, allowing for good retention and separation on RP-HPLC columns. wikipedia.org

The mobile phase composition is critical for achieving optimal separation. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically used for peptides to ensure sharp peaks for compounds with varying hydrophobicities. taylorfrancis.com Additives such as trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape by acting as an ion-pairing agent. wikipedia.org

For the chiral separation of dipeptide enantiomers, specialized chiral stationary phases (CSPs) are necessary. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated success in resolving underivatized amino acid and peptide enantiomers. nih.gov

Table 1: Typical HPLC Parameters for Dipeptide Amide Analysis

| Parameter | Typical Setting |

| Stationary Phase | C18 silica (B1680970) (5 µm particle size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | ~1 mL/min |

| Detection | UV at 214-220 nm (peptide bond) or 254 nm (phenylalanine) |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. nih.gov

The primary advantages of UHPLC for the analysis of this compound include:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for the resolution of closely related impurities or isomers from the main analyte peak. nih.gov

Increased Speed and Throughput: Higher optimal flow rates and shorter column lengths enable significantly faster analysis times, often reducing a 30-minute HPLC run to under 5 minutes without compromising separation quality. nih.gov

Improved Sensitivity: Sharper, more concentrated peaks result in higher signal-to-noise ratios, which is particularly beneficial for quantifying low-level analytes. nih.gov

The transition from HPLC to UHPLC for peptide analysis is driven by these performance gains, which are critical in research and quality control environments. nih.govnih.gov

Table 2: Comparison of HPLC and UHPLC for Peptide Analysis

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure Limit | ~400-600 bar | >1000 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides a highly selective and sensitive method for the identification and quantification of compounds like this compound.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification. umd.edu In this setup, the LC system separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that typically produces intact protonated molecules [M+H]+. documentsdelivered.com

For this compound, the initial mass spectrometer (MS1) would be set to select the m/z of the protonated molecule. These selected ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass spectrometer (MS2). This process provides structural information and enhances selectivity. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of b- and y-ions, which are indicative of the amino acid sequence.

Triple quadrupole mass spectrometry is the most widely used technique for targeted quantitative analysis of peptides due to its high sensitivity, specificity, and wide dynamic range. libretexts.org It operates in a mode called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govlibretexts.org

In an MRM experiment for this compound:

Q1 (First Quadrupole): Is set to specifically select the m/z of the protonated this compound precursor ion.

q2 (Collision Cell): The selected precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas.

Q3 (Third Quadrupole): Is set to monitor for one or more specific, high-intensity fragment ions that are characteristic of this compound.

This two-stage mass filtering significantly reduces chemical noise and matrix interference, resulting in very low limits of detection and quantification. springernature.com The intensity of the specific fragment ion signal is directly proportional to the concentration of the analyte in the sample.

Table 3: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]+ | y-ion | Fragmentation C-terminal to the amide bond |

| [M+H]+ | b-ion | Fragmentation N-terminal to the amide bond |

| [M+H]+ | Immonium ion | Characteristic fragment of Phenylalanine |

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is an older, "soft" ionization technique that was instrumental in the analysis of non-volatile and thermally labile compounds like peptides before the widespread adoption of ESI and MALDI. nih.gov In FAB-MS, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.org This process desorbs and ionizes the analyte, typically forming protonated molecules [M+H]+. nih.gov

While largely superseded by more modern techniques, FAB-MS played a crucial role in the historical development of peptide mass spectrometry. springernature.com It allows for the determination of molecular weight and can provide sequence information through the analysis of fragment ions present in the spectrum. nih.gov However, FAB-MS generally produces more background noise from the matrix and has lower sensitivity compared to ESI-MS. nih.gov The fragmentation observed in FAB spectra is often less extensive than in tandem MS techniques, but it can still be sufficient for the structural elucidation of small peptides. nih.gov

Immunoassays (e.g., Radio-immunoassay for Related Peptides)wikipedia.org

Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and its target antigen for detection and quantification. While specific immunoassays developed exclusively for this compound are not widely documented in publicly available research, the principles of these techniques can be understood by examining assays developed for structurally related peptides. Radio-immunoassay (RIA), a classic and powerful immunoassay format, has been successfully employed for the quantification of small peptides, providing a framework for the potential development of an assay for this compound.

The fundamental principle of a competitive RIA involves the competition between a radiolabeled form of the target analyte (the "tracer") and the unlabeled analyte in the sample for a limited number of specific antibody binding sites. revvity.comyoutube.com The amount of radioactivity measured in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled analyte in the sample. revvity.comnih.gov

A notable example that illustrates this methodology is the development of a radio-immunoassay for the bacterial chemotactic peptide, N-Formylmethionine Leucyl-Phenylalanine (FMLP). nih.gov This assay demonstrates the feasibility of raising antibodies against small peptides and developing a sensitive and specific quantification method.

Development of a Radio-immunoassay for a Related Peptide (FMLP)

The development of an RIA for a peptide like FMLP, which shares structural similarities with this compound, involves several key steps. Initially, an antibody specific to the target peptide is produced. This is often achieved by coupling the small peptide (which acts as a hapten) to a larger carrier protein to elicit an immune response in an animal model.

The assay's performance is characterized by its sensitivity and specificity. For instance, the RIA developed for FMLP demonstrated a moderate sensitivity with a detection limit of 10 nmol/L. nih.gov Specificity is a critical parameter, and it is assessed by measuring the cross-reactivity of the antibody with other structurally similar peptides. In the case of the FMLP RIA, the antibody exhibited high specificity, with significant cross-reactivity only observed with peptides having very similar structures. nih.gov

The following table summarizes the cross-reactivity of the FMLP antibody with various related peptides, illustrating the specificity of the assay. The ID50 represents the concentration of the peptide required to displace 50% of the radiolabeled FMLP from the antibody.

| Peptide | ID50 (nmol/L) | Cross-Reactivity (%) |

|---|---|---|

| F-met-leu-phe (FMLP) | 10 | 100 |

| F-met-leu-tyr | 200 | 5 |

| F-nle-leu-phe | 100 | 10 |

| F-met-met-met | 250 | 4 |

| Non-formylated di- and tri-peptides | >100,000 | <0.01 |

The data clearly indicates that the antibody has a high affinity for FMLP, while its affinity for other peptides, even those with minor structural differences, is significantly lower. nih.gov This high degree of specificity is a hallmark of immunoassays and is crucial for accurate quantification of the target analyte in complex biological matrices.

The application of such an RIA has been demonstrated in the measurement of FMLP in various biological samples, including human fecal dialysates, colonic and systemic venous blood, and bile, after fractionation by reverse-phase high-performance liquid chromatography (HPLC). This approach of combining a separation technique like HPLC with a sensitive detection method like RIA allows for the identification and quantification of specific immunoreactive peaks, further enhancing the reliability of the results.

While this example focuses on FMLP, the same principles could be applied to develop an immunoassay for this compound. The successful development of such an assay would provide a valuable tool for researchers to selectively detect and quantify this specific dipeptide in various samples.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which are beyond the scope of classical MD simulations.

For a molecule like Leucyl-phenylalanine amide, DFT can be used to understand the electronic properties of its constituent parts, especially the aromatic phenylalanine residue. Studies on phenylalanine have used DFT to calculate its electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap. nih.gov For example, time-dependent DFT (TD-DFT) calculations on phenylalanine show a primary electronic transition at 204 nm, corresponding to an excitation energy of 6.02 eV. nih.gov This transition is primarily from the HOMO to the LUMO+1 orbital. nih.gov

DFT calculations on dipeptides also provide insights into how intermolecular interactions, such as hydrogen bonding, affect the molecule's vibrational spectra (IR and Raman). mdpi.com By modeling a single molecule versus a small cluster of molecules, the shifts in vibrational frequencies due to these interactions can be accurately predicted, aiding in the interpretation of experimental spectra. mdpi.com Such calculations are foundational for understanding the non-covalent forces that dictate peptide folding and self-assembly. acs.org

Research Gaps and Future Directions in Leucyl Phenylalanine Amide Research

Elucidation of Direct Biological Roles for Leucyl-phenylalanine Amide

A primary research gap is the near-complete lack of information on the intrinsic biological activities of this compound. Although the Leucyl-phenylalanine motif is a critical component of potent biological molecules such as the bacterial chemotactic peptide N-Formylmethionyl-leucyl-phenylalanine (fMLP), the direct effects of the simpler dipeptide amide are largely uncharacterized.

Future research should focus on:

Receptor Screening: Systematically screening this compound against a wide array of receptors, particularly G protein-coupled receptors (GPCRs) and ion channels, could uncover novel biological targets. Given its structural similarity to portions of known bioactive peptides, it may act as a weak agonist, antagonist, or an allosteric modulator at unforeseen sites.

Cellular and Physiological Assays: Investigating the effects of this compound in various cell-based assays is crucial. Studies could explore its potential roles in cell migration, cytokine release, neurotransmission, and metabolic regulation.

Metabolic Fate: Understanding how this compound is metabolized is essential. Identifying the peptidases responsible for its degradation and characterizing its breakdown products will provide insight into its stability and potential downstream effects in a physiological context. The hydrolysis of the amide bond is a key degradation pathway for such molecules researchgate.neturegina.canih.govnih.gov.

Design and Synthesis of Advanced Analogues with Tunable Properties

The development of this compound analogues with tailored properties represents a promising avenue for creating novel chemical probes, therapeutic leads, and functional biomaterials. By systematically modifying its structure, researchers can fine-tune its physicochemical and biological characteristics.

Key strategies for analogue design include:

Amino Acid Substitution: Replacing the natural L-Leucine or L-Phenylalanine with non-canonical amino acids can profoundly alter the molecule's properties. For instance, incorporating D-amino acids can enhance proteolytic stability, while using substituted phenylalanines (e.g., aryl-substituted) can modulate receptor binding affinity and selectivity nih.gov.

Backbone Modification: Altering the peptide backbone, for example through N-methylation, can restrict conformational flexibility and improve cell permeability monash.edumdpi.com. Such modifications can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target nih.govresearchgate.net.

Terminal Group Derivatization: Modifying the N-terminal amino group and the C-terminal amide can influence solubility, stability, and pharmacokinetic properties. Acylation of the N-terminus or alkylation of the C-terminal amide are common strategies to create peptidomimetics with improved drug-like qualities google.comljmu.ac.uk.

Cyclization: Introducing covalent bonds to create cyclic peptides can confer high structural stability, leading to stronger target binding and increased resistance to enzymatic degradation nih.gov.

The following table outlines potential modification strategies and their expected impact on the properties of this compound analogues.

| Modification Strategy | Example | Potential Tunable Property | Rationale |

| Side Chain Modification | Replacing Phenylalanine with (RS)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid | Enhanced Receptor Affinity/Selectivity | The modified aryl group can form new interactions within a receptor binding pocket, altering affinity and selectivity nih.gov. |

| Backbone N-Alkylation | N-methylation of the amide bond between Leu and Phe | Increased Proteolytic Stability, Cell Permeability | The N-methyl group sterically hinders protease access and removes a hydrogen bond donor, which can improve membrane transit monash.edumdpi.com. |

| Stereochemical Inversion | Replacing L-Leucine with D-Leucine | Increased Proteolytic Stability | D-amino acids are not recognized by most endogenous proteases, significantly extending the half-life of the peptide nih.gov. |

| C-Terminal Modification | Replacing the terminal amide with a substituted amide or ester | Modulated Pharmacokinetics, Receptor Interaction | Altering the C-terminus can change the molecule's polarity, solubility, and ability to interact with the C-terminal binding pocket of a receptor google.com. |

| Peptoid Integration | Shifting the side chain from the α-carbon to the backbone nitrogen | Enhanced Protease Resistance, Conformational Flexibility | Peptoid structures are not recognized by proteases and exhibit a different range of accessible conformations compared to peptides mdpi.com. |

Mechanistic Studies of Interactions in Complex Biological Systems

Understanding how this compound and its analogues interact with biological systems at a molecular level is crucial for rational drug design and for elucidating their mechanisms of action. Currently, this is a major research gap, as such studies are contingent on the prior identification of a biological role.

Future mechanistic studies should investigate:

Ligand-Receptor Interactions: Once a biological target is identified, detailed structural biology studies (e.g., X-ray crystallography, cryo-electron microscopy) and computational modeling will be essential. These can reveal the precise binding mode of this compound analogues, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that determine affinity and selectivity. The interactions of related peptides show that the hydrophobic side chains of leucine (B10760876) and phenylalanine are often critical for binding within nonpolar pockets of a receptor acs.org.

Membrane Interactions: The amphipathic nature of this compound suggests it may interact with lipid bilayers. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations can clarify how the molecule partitions into membranes, its orientation within the lipid environment, and its effect on membrane properties such as fluidity and permeability nih.govnsf.gov.

Enzyme Inhibition Kinetics: If analogues are designed as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This information is vital for optimizing inhibitor design and understanding its biological effects.

Development of Novel Methodologies for Production and Characterization

Advancing the study and application of this compound and its derivatives requires efficient, scalable, and sustainable methods for their synthesis and purification. While traditional solid-phase peptide synthesis (SPPS) is well-established, it often involves hazardous reagents and laborious purification steps google.comnih.gov.

Future research should focus on developing and optimizing novel production methodologies:

Enzymatic and Chemoenzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative to purely chemical synthesis nih.gov. The use of enzymes like lipases, proteases (e.g., papain, α-chymotrypsin), and aminopeptidases can catalyze the formation of the amide bond with high stereospecificity, often without the need for protecting groups asm.orgnih.govmdpi.comresearchgate.netgoogle.com. These reactions can be performed in aqueous solutions or green solvents, reducing environmental impact acs.orgmdpi.com.

Mechanochemistry: Mechanoenzymatic synthesis, which uses mechanical force (e.g., ball milling) to drive enzyme-catalyzed reactions, is an emerging solvent-free methodology that can produce dipeptides with high efficiency researchgate.netrsc.org.

Recombinant and Fermentative Approaches: While typically used for larger peptides, exploring microbial fermentation or cell-free protein synthesis systems for the production of dipeptide amides could offer a scalable and cost-effective manufacturing route acsgcipr.org.

Advanced Characterization: The development of more sensitive and high-throughput analytical techniques for characterizing these dipeptides and their interactions is also needed. This includes advanced mass spectrometry techniques for sequencing and quantification, and spectroscopic methods like circular dichroism to analyze the conformational properties of novel analogues acs.org.

The table below compares different synthesis methodologies for peptide amides.

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support. | Well-established, versatile, allows incorporation of non-canonical amino acids. | Requires protecting groups, uses hazardous reagents, can have lower yields for complex sequences google.comnih.gov. |

| Lipase-Catalyzed Synthesis | Uses lipases (e.g., Novozym 435) to catalyze amide bond formation. | High regioselectivity, often solvent-free, mild reaction conditions, environmentally friendly nih.govmdpi.comrsc.org. | Enzyme stability and activity can be substrate-dependent; may require anhydrous or biphasic systems mdpi.com. |

| Protease-Catalyzed Synthesis | Uses proteases (e.g., papain, thermolysin) in reverse hydrolysis mode. | High stereoselectivity, no need for side-chain protection, aqueous reaction media asm.orgresearchgate.net. | Reaction equilibrium can favor hydrolysis, requiring careful optimization of conditions acsgcipr.org. |

| Adenylating Enzyme-Mediated Synthesis | Uses domains from non-ribosomal peptide synthetases (NRPS) to activate the carboxylic acid with ATP. | Direct ligation of unprotected amino acids, high atom economy nih.gov. | Requires ATP as a co-factor, which can be expensive without a regeneration system nih.gov. |

| Mechanochemical Enzymatic Synthesis | Enzyme-catalyzed reaction driven by mechanical ball milling. | Solvent-free, rapid reaction times, high efficiency researchgate.netrsc.org. | Scalability can be a challenge; requires specialized equipment. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Leucyl-phenylalanine amide, and how can regioselectivity be ensured during coupling?

- Answer: To synthesize this compound, carbodiimide-based coupling reagents (e.g., EDC/HOBt) are typically employed. Protecting groups (e.g., Fmoc for the α-amine) prevent undesired side reactions. Regioselectivity is achieved by activating the carboxyl group of leucine before coupling with phenylalanine's amine. Purification via reverse-phase HPLC ensures product homogeneity. Monitor reaction progress using TLC or LC-MS .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Answer: Reverse-phase HPLC with UV detection (λ = 210–220 nm for amide bonds) or mass spectrometry (ESI-MS) provides high sensitivity. For protein hydrolysates, derivatization with ninhydrin followed by spectrophotometric analysis is common. Calibration curves using ≥98% pure standards (as per supplier specifications) are critical for accuracy .

Q. How can researchers validate the purity of commercially sourced this compound?

- Answer: Perform orthogonal analyses:

- HPLC: Assess retention time against a certified reference.

- NMR: Confirm backbone structure via H and C spectra (e.g., amide proton at δ 7–8 ppm).

- Mass Spec: Verify molecular ion peaks (e.g., [M+H] for CHNO: 276.17 Da).

Cross-check with certificates of analysis (COA) provided by suppliers .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

- Answer: Use polar aprotic solvents (e.g., DMSO, DMF) for initial stock solutions. Dilute in aqueous buffers (pH 6–7.4) to prevent precipitation. Sonication or mild heating (≤40°C) aids dissolution. Avoid prolonged exposure to acidic/basic conditions to preserve amide bond integrity .

Advanced Research Questions

Q. How do stereochemical variations (D/L isomers) in this compound impact its biological activity?

- Answer: Enantiomeric purity is critical for receptor binding. Use chiral HPLC (e.g., amylose-based columns) to separate D/L isomers. Assess activity via enzyme-linked assays (e.g., protease inhibition) or cell-based models. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for each isomer .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Answer: The amide bond hydrolyzes under extreme pH (<3 or >10) or high temperatures (>60°C). Kinetic studies (e.g., Arrhenius plots) quantify degradation rates. Stabilization strategies include lyophilization, formulation with cryoprotectants (e.g., trehalose), or encapsulation in liposomes .

Q. How can conflicting data on this compound’s enzyme inhibition potency be resolved?

- Answer: Discrepancies often arise from assay conditions (e.g., substrate concentration, enzyme source). Standardize protocols using:

- Fixed substrate/enzyme ratios (e.g., 1:10 molar ratio).

- Positive/Negative Controls: Include known inhibitors (e.g., bestatin) and blanks.

- Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA for significance testing .

Q. What advanced spectroscopic methods resolve structural ambiguities in modified Leucyl-phenylalanine derivatives?

- Answer: For post-synthetic modifications (e.g., acetylation), use:

- 2D NMR (HSQC, NOESY): Assigns spatial proximity of protons.

- MS/MS Fragmentation: Identifies sequence and modification sites.

- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .

Methodological Tables

Table 1: Common Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.